molecular formula C13H24O4 B576541 Diethyl methyl(2-methylbutyl)malonate CAS No. 14251-43-5

Diethyl methyl(2-methylbutyl)malonate

Cat. No.: B576541
CAS No.: 14251-43-5
M. Wt: 244.331
InChI Key: LYTPHCFAPFXOQP-UHFFFAOYSA-N
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Description

Diethyl methyl(2-methylbutyl)malonate is an organic compound with the molecular formula C12H22O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene hydrogens is substituted by a methyl(2-methylbutyl) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl(2-methylbutyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of diethyl malonate with a weak base, followed by alkylation with an appropriate alkyl halide. The reaction conditions typically involve the use of an alkoxide base, such as sodium ethoxide, in an alcohol solvent like ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This includes the use of efficient reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(2-methylbutyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products

The major products formed from these reactions include substituted acetic acids, alcohols, and other malonic acid derivatives .

Scientific Research Applications

Diethyl methyl(2-methylbutyl)malonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of diethyl methyl(2-methylbutyl)malonate involves its role as a precursor in various chemical reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the methylene group, which can be deprotonated to form reactive intermediates. These intermediates can then participate in nucleophilic substitution, addition, and other reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid with two ethyl ester groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.

    Diethyl ethylmalonate: Another derivative with an ethyl group on the methylene carbon.

Uniqueness

Diethyl methyl(2-methylbutyl)malonate is unique due to the presence of the methyl(2-methylbutyl) group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such structural features are required .

Properties

IUPAC Name

diethyl 2-methyl-2-(2-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-10(4)9-13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPHCFAPFXOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699782
Record name Diethyl methyl(2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14251-43-5
Record name Diethyl methyl(2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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